molecular formula C10H12N2O4S B13552287 1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid

1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid

Katalognummer: B13552287
Molekulargewicht: 256.28 g/mol
InChI-Schlüssel: KYFCBTPJLRHNOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by its unique structure, which includes a benzene ring fused with a thiadiazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzene derivatives with thiadiazine precursors in the presence of catalysts such as azobisisobutyronitrile (AIBN) and hypophosphorous acid (H3PO2) under reflux conditions in 1-propanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiadiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiadiazine derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, leading to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-dimethyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-6-carboxylic acid is unique due to its specific combination of a benzene ring fused with a thiadiazine ring and the presence of both methyl and carboxylic acid groups

Eigenschaften

Molekularformel

C10H12N2O4S

Molekulargewicht

256.28 g/mol

IUPAC-Name

1,3-dimethyl-2,2-dioxo-4H-2λ6,1,3-benzothiadiazine-6-carboxylic acid

InChI

InChI=1S/C10H12N2O4S/c1-11-6-8-5-7(10(13)14)3-4-9(8)12(2)17(11,15)16/h3-5H,6H2,1-2H3,(H,13,14)

InChI-Schlüssel

KYFCBTPJLRHNOM-UHFFFAOYSA-N

Kanonische SMILES

CN1CC2=C(C=CC(=C2)C(=O)O)N(S1(=O)=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.